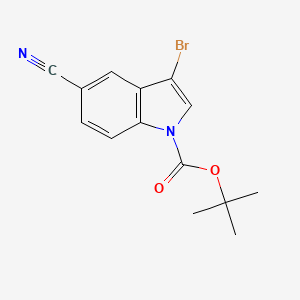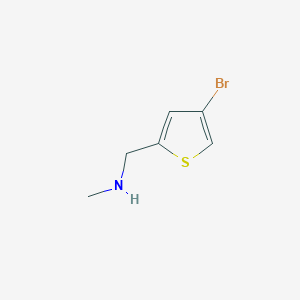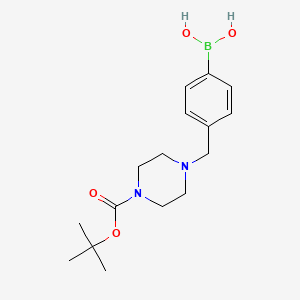
2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Descripción general
Descripción
The compound “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” has a CAS Number of 380177-22-0 . It has a molecular weight of 196.64 . The IUPAC name is (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” is 1S/C9H9ClN2O/c1-12-8-3-2-6 (10)4-7 (8)11-9 (12)5-13/h2-4,13H,5H2,1H3 .
Physical And Chemical Properties Analysis
The compound “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” has a melting point of 136-138 degrees Celsius . It is stored at room temperature and is available in powder form .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
- Synthesis of Metal Passivators and Light-sensitive Materials : A study by Gu et al. (2009) outlines a green chemistry approach to synthesizing 5,5′-Methylene-bis(benzotriazole), a compound related to benzodiazoles, used in preparing metal passivators and light-sensitive materials. This synthesis is highlighted for its efficiency, environmental friendliness, and practicality on a pilot scale Gu et al., 2009.
DNA Interaction and Drug Design
- DNA Minor Groove Binding : Issar and Kakkar (2013) reviewed the synthetic dye Hoechst 33258 and its analogues, which are benzimidazole derivatives that bind to the DNA minor groove with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining and serve as a starting point for rational drug design due to their ability to model DNA sequence recognition and binding Issar & Kakkar, 2013.
Environmental and Health Impact
- Occurrence and Fate in Aquatic Environments : Parabens, compounds containing phenolic groups similar to the query compound, have been studied for their ubiquity in surface waters and sediments, reflecting ongoing environmental introduction. Haman et al. (2015) discuss their biodegradability and the need for further research on their health effects Haman et al., 2015.
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : Lipunova et al. (2018) detailed the applications of quinazolines and pyrimidines in optoelectronic materials, including their use in electronic devices, luminescent elements, and organic light-emitting diodes. This highlights the potential of benzodiazole derivatives in developing novel optoelectronic materials Lipunova et al., 2018.
Safety And Hazards
The compound “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” has a safety information pictogram of GHS05 . The hazard statements include H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-9-4-3-5-11(14(9)19)15-17-12-8-10(16)6-7-13(12)18(15)2/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZCVRUVHYTHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)


![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)